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Compound of Interest

Compound Name: 2-Bromo-3,5-difluoroaniline

Cat. No.: B1266989 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the aromatic compound 2-Bromo-3,5-difluoroaniline. Designed for researchers, scientists,

and professionals in drug development, this document outlines the anticipated Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the

limited availability of published experimental spectra for this specific molecule, this guide

utilizes predicted data and comparative analysis of structurally similar compounds to offer a

robust spectroscopic profile.

Predicted and Comparative Spectroscopic Data
The following sections present the anticipated spectroscopic data for 2-Bromo-3,5-
difluoroaniline. The data is organized into tables for clarity and ease of comparison, a crucial

aspect for researchers in the field.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound.[1][2][3][4] For 2-Bromo-3,5-difluoroaniline
(C₆H₄BrF₂N), the predicted monoisotopic mass is 206.94952 Da.[5][6] The following table

summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the parent

molecule.
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Adduct Predicted m/z

[M+H]⁺ 207.95680

[M+Na]⁺ 229.93874

[M-H]⁻ 205.94224

[M+NH₄]⁺ 224.98334

[M+K]⁺ 245.91268

[M+H-H₂O]⁺ 189.94678

[M+HCOO]⁻ 251.94772

[M+CH₃COO]⁻ 265.96337

[M]⁺ 206.94897

[M]⁻ 206.95007

Data sourced from PubChem CID 270688.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of atoms within a molecule.[1][2][4]

The ¹H NMR spectrum of 2-Bromo-3,5-difluoroaniline is expected to show signals

corresponding to the aromatic protons and the amine (-NH₂) protons. The chemical shifts are

influenced by the electron-withdrawing effects of the bromine and fluorine atoms. For

comparison, the experimental ¹H NMR data for the related compound 3,5-Difluoroaniline is

presented below.

Comparative ¹H NMR Data: 3,5-Difluoroaniline
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.25 - 6.35 m 3H Aromatic CH

3.70 br s 2H -NH₂

Solvent: CDCl₃. Data is representative and may vary based on experimental conditions.

The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the

molecule. The carbon atoms attached to electronegative atoms (Br, F, N) will be significantly

deshielded and appear at higher chemical shifts.

Comparative ¹³C NMR Data: 3,5-Difluoroaniline

Chemical Shift (ppm) Assignment

164.5 (d, J=243 Hz) C-F

149.5 (t, J=14 Hz) C-NH₂

99.0 (t, J=26 Hz) C-H adjacent to C-F

95.5 (t, J=9 Hz) C-H between two C-F atoms

Solvent: CDCl₃. Data is representative and may vary based on experimental conditions.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[7] The spectrum of

2-Bromo-3,5-difluoroaniline is expected to show two distinct signals for the two non-

equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

Expected ¹⁹F NMR Chemical Shift Ranges

Type of Fluorine Compound
Chemical Shift Range (ppm) (Relative to
CFCl₃)

Aryl-F +80 to +170
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Data from general ¹⁹F NMR chemical shift tables.[8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.[1][2][4]

Expected IR Absorption Bands for 2-Bromo-3,5-difluoroaniline

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400 - 3500 N-H stretch (asymmetric) Amine (-NH₂)

3300 - 3400 N-H stretch (symmetric) Amine (-NH₂)

1600 - 1650 N-H bend Amine (-NH₂)

1550 - 1620 C=C stretch Aromatic Ring

1200 - 1400 C-N stretch Aromatic Amine

1100 - 1300 C-F stretch Aryl Fluoride

550 - 750 C-Br stretch Aryl Bromide

These are general ranges and the exact peak positions can be influenced by the overall

molecular structure.

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural

elucidation. The following are generalized experimental protocols for the techniques discussed.

Sample Preparation
For NMR analysis, the sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) and transferred to an NMR tube. For IR spectroscopy, a solid sample can be

analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For MS,

the sample is typically dissolved in a suitable volatile solvent like methanol or acetonitrile.
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NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR: Standard parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: A larger spectral width (0 to 220 ppm) is used. Due to the low natural abundance

of ¹³C, a greater number of scans is required. Proton decoupling is typically employed to

simplify the spectrum.

¹⁹F NMR: A specific probe tuned to the fluorine frequency is required. The chemical shifts are

referenced to an internal or external standard, commonly CFCl₃.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Procedure: A background spectrum of the empty sample compartment is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. The data is

typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

Procedure: The sample solution is introduced into the ion source. For ESI, the sample is

ionized by applying a high voltage to a capillary. The resulting ions are then guided into the

mass analyzer, where they are separated based on their m/z ratio.

Workflow for Spectroscopic Analysis
The logical flow of spectroscopic analysis is crucial for the efficient and accurate identification

of a chemical compound. The following diagram illustrates a typical workflow.
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A generalized workflow for the spectroscopic identification of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics

of 2-Bromo-3,5-difluoroaniline. For definitive structural confirmation, the acquisition of

experimental data is recommended. The provided comparative data and protocols serve as a

valuable resource for researchers working with this and related compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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